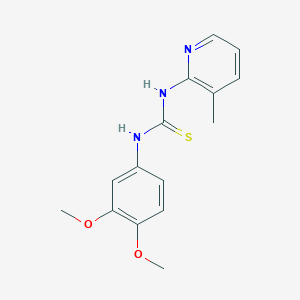
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione
Descripción general
Descripción
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione, also known as Isatin, is a heterocyclic organic compound. It has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. Isatin is a versatile molecule that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives is complex and varies depending on the specific derivative and the biological activity being studied. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have been found to interact with various biological targets, including enzymes, receptors, and DNA. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have been found to exhibit a variety of biochemical and physiological effects. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have been found to inhibit the activity of various enzymes, including tyrosinase, carbonic anhydrase, and acetylcholinesterase. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have also been found to modulate the activity of various receptors, including GABA and serotonin receptors. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have also been found to exhibit antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have several advantages for lab experiments. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives are relatively easy to synthesize and can be modified to exhibit specific biological activities. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives are also stable and can be stored for long periods of time. However, 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives also have some limitations for lab experiments. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives can be toxic at high concentrations and can exhibit non-specific biological activities.
Direcciones Futuras
There are several future directions for research on 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives. One direction is to develop 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives with specific biological activities for the treatment of various diseases. Another direction is to study the mechanism of action of 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives in more detail to better understand their biological activities. Additionally, future research could focus on developing new synthesis methods for 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives to improve their efficiency and yield. Finally, future research could focus on developing 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives that are more selective and less toxic.
Conclusion:
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione is a versatile molecule that has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have been found to exhibit a variety of biological activities and have several advantages for lab experiments. However, 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives also have some limitations, and future research could focus on developing 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives with specific biological activities, improving synthesis methods, and reducing toxicity.
Aplicaciones Científicas De Investigación
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have been found to exhibit a variety of biological activities, including anticancer, antiviral, antifungal, and antimicrobial activities. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have also been found to exhibit anti-inflammatory, analgesic, and antidepressant activities.
Propiedades
IUPAC Name |
2-(1-acetylindol-3-yl)-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11(20)19-10-13(12-6-4-5-7-14(12)19)17-15(21)8-18(2,3)9-16(17)22/h4-7,10,17H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHOMCTVUXTSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3C(=O)CC(CC3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide](/img/structure/B5726064.png)
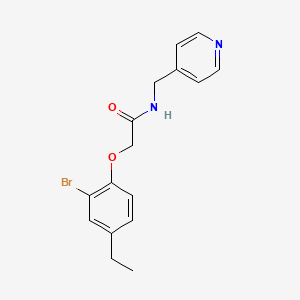

![N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide](/img/structure/B5726083.png)
![1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride](/img/structure/B5726084.png)
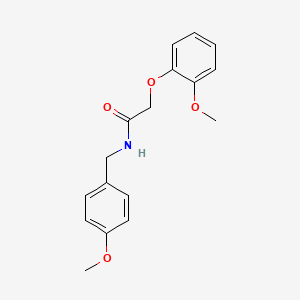
![N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B5726106.png)
![2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5726114.png)

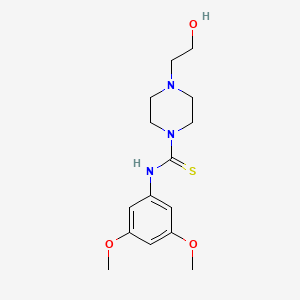
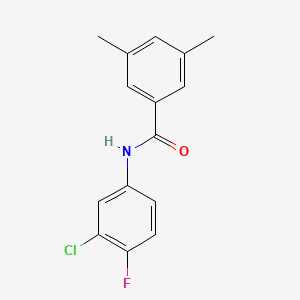
![methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5726161.png)
